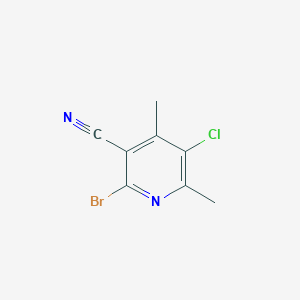![molecular formula C9H20ClNO B11716917 2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-[(Terc-butoxi)metil]pirrolidina es un compuesto orgánico con la fórmula molecular C9H20ClNO y un peso molecular de 193.72 g/mol . Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, y presenta un grupo terc-butoxi unido al anillo de pirrolidina. Este compuesto se utiliza a menudo en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-[(Terc-butoxi)metil]pirrolidina suele implicar la reacción de la pirrolidina con el cloroacetato de terc-butilo en condiciones básicas. La reacción procede a través de una sustitución nucleófila, donde el átomo de nitrógeno de la pirrolidina ataca al átomo de carbono del cloroacetato de terc-butilo, lo que da lugar a la formación del producto deseado .
Métodos de producción industrial
La producción industrial del clorhidrato de 2-[(Terc-butoxi)metil]pirrolidina se puede lograr utilizando sistemas de microreactores de flujo. Estos sistemas ofrecen un método más eficiente, versátil y sostenible en comparación con los procesos por lotes tradicionales . El uso de microreactores de flujo permite un mejor control de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-[(Terc-butoxi)metil]pirrolidina experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su correspondiente amina.
Sustitución: El grupo terc-butoxi puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan normalmente agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como las aminas o los tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación producen N-óxidos, mientras que las reacciones de reducción producen aminas .
Aplicaciones Científicas De Investigación
El clorhidrato de 2-[(Terc-butoxi)metil]pirrolidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se emplea en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: Sirve como intermedio en la síntesis de compuestos farmacéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-[(Terc-butoxi)metil]pirrolidina implica su interacción con dianas moleculares específicas. El grupo terc-butoxi puede actuar como grupo protector, evitando reacciones no deseadas en el átomo de nitrógeno del anillo de pirrolidina. Esto permite reacciones selectivas en otros sitios de la molécula, lo que facilita la síntesis de estructuras complejas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(Terc-butoxi)metil]pirrolidina
- Bromhidrato de 2-[(Terc-butoxi)metil]pirrolidina
- Sulfato de 2-[(Terc-butoxi)metil]pirrolidina
Unicidad
El clorhidrato de 2-[(Terc-butoxi)metil]pirrolidina es único debido a su combinación específica del grupo terc-butoxi y el anillo de pirrolidina. Esta combinación confiere propiedades químicas distintas, como una mayor estabilidad y reactividad, lo que lo convierte en un compuesto valioso en diversas aplicaciones químicas y biológicas .
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H |
Clave InChI |
WBZOGCBGYVDNTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1CCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


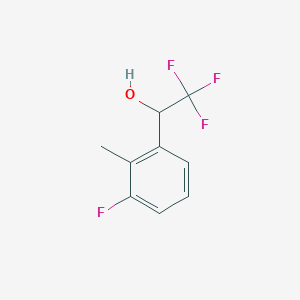
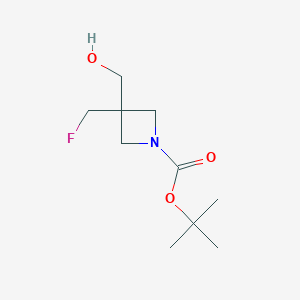

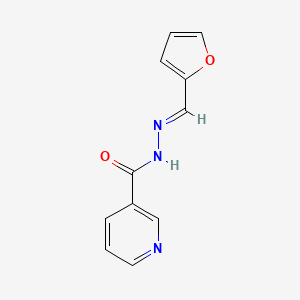



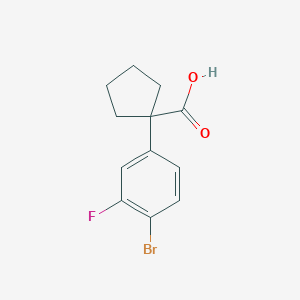

![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
